molecular formula C15H18O2S B14674156 10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one CAS No. 36045-67-7

10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one

Cat. No.: B14674156
CAS No.: 36045-67-7
M. Wt: 262.4 g/mol
InChI Key: QFMVPESDGFXAFO-UHFFFAOYSA-N
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Description

10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one is a complex organic compound with a unique structure that includes a dibenzo thiepin core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzo Thiepin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo thiepin core.

    Reduction and Cyclization: The final steps involve the reduction of intermediate compounds and cyclization to form the hexahydro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]thiepin Derivatives: Compounds with similar core structures but different substituents.

    Methoxy-Substituted Compounds: Molecules with methoxy groups in different positions.

Uniqueness

10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one is unique due to its specific combination of a methoxy group and a hexahydro dibenzo thiepin core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

36045-67-7

Molecular Formula

C15H18O2S

Molecular Weight

262.4 g/mol

IUPAC Name

10-methoxy-1,2,3,4,4a,11b-hexahydrobenzo[d][1]benzothiepin-7-one

InChI

InChI=1S/C15H18O2S/c1-17-10-6-7-11-13(8-10)12-4-2-3-5-15(12)18-9-14(11)16/h6-8,12,15H,2-5,9H2,1H3

InChI Key

QFMVPESDGFXAFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CSC3C2CCCC3

Origin of Product

United States

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